molecular formula C17H16N6O2 B12181484 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B12181484
M. Wt: 336.3 g/mol
InChI Key: GEAWMKKGCVIEDI-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by the condensation of hydrazine with a diketone or ketoester.

    Coupling of the Two Rings: The triazole and pyridazinone rings can be coupled through a nucleophilic substitution reaction, often using a suitable leaving group and base.

    Final Acetylation: The final step involves the acetylation of the coupled product to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.

    Solvent Selection: Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) may be chosen based on their ability to dissolve reactants and facilitate reactions.

    Temperature Control: Reactions may be conducted at elevated temperatures to increase reaction rates, followed by cooling to precipitate the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor ligand. Its triazole and pyridazinone moieties are known to interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s triazole and pyridazinone rings are known to form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(6-oxo-3-methylpyridazin-1(6H)-yl)acetamide
  • N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)acetamide

Uniqueness

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its specific substitution pattern on the triazole and pyridazinone rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H16N6O2

Molecular Weight

336.3 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C17H16N6O2/c24-14(18-17-19-16(20-21-17)12-6-7-12)10-23-15(25)9-8-13(22-23)11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2,(H2,18,19,20,21,24)

InChI Key

GEAWMKKGCVIEDI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NN2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

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